N-(2-benzylphenyl)oxolane-2-carboxamide
Description
However, the evidence extensively discusses N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide, a fentanyl analog known as tetrahydrofuranyl fentanyl (THF-F). For coherence, this article focuses on THF-F, as detailed in the evidence, and compares it to other fentanyl derivatives.
THF-F (CAS 2142571-01-3) is a synthetic opioid structurally derived from fentanyl. Its IUPAC name, N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide, highlights two key features:
- A tetrahydrofuran-2-carbonyl group (oxolane-2-carboxamide) replacing the traditional phenylacetamide moiety of fentanyl.
- A piperidine core with a 2-phenylethyl substituent, common to many fentanyl analogs .
THF-F is synthesized via N-acylation of 4-ANPP (4-anilino-N-phenethylpiperidine) using tetrahydro-2-furancarbonyl chloride under standard fentanyl synthesis conditions .
Properties
IUPAC Name |
N-(2-benzylphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(17-11-6-12-21-17)19-16-10-5-4-9-15(16)13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYDEJNFAXBWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzylphenyl)oxolane-2-carboxamide typically involves the reaction of 2-benzylphenylamine with tetrahydrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzylphenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
N-(2-benzylphenyl)oxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-benzylphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The benzyl and phenyl groups can interact with hydrophobic pockets in proteins, while the carboxamide linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Regulatory Comparison of Fentanyl Analogs
Key Findings:
Acryloylfentanyl’s acrylamide group introduces metabolic instability, reducing its half-life relative to THF-F . 4-Fluoroisobutyrfentanyl’s fluorine atom and branched alkyl chain improve binding affinity to μ-opioid receptors, often resulting in higher potency .
Legal and Safety Profiles :
- All listed analogs are Schedule I substances under the 1961 Convention, reflecting their high risk of abuse and lack of medical use .
- Carfentanil , an analog used in veterinary medicine, is uniquely listed in Schedule IV due to extreme potency (~10,000× morphine) and lethality .
Synthetic Accessibility: THF-F and furanylfentanyl share similar synthesis pathways (4-ANPP acylation), making them prevalent in illicit markets .
Research Implications and Gaps
While the evidence underscores THF-F’s structural and regulatory parallels to other fentanyl analogs, critical data gaps remain:
- Potency Metrics : Quantitative comparisons of THF-F’s μ-opioid receptor affinity or lethal dose (LD50) relative to analogs like carfentanil are absent in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
